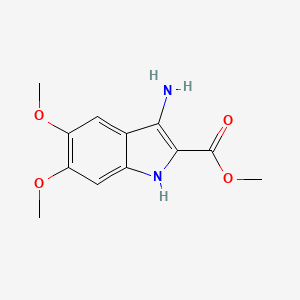

methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-16-8-4-6-7(5-9(8)17-2)14-11(10(6)13)12(15)18-3/h4-5,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGROIQSYBUMDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 5,6-dimethoxy groups activate the indole ring toward electrophilic substitution, particularly at the C7 position. This regioselectivity arises from resonance-directed electron donation, which stabilizes the transition state at this position .

Key observations:

-

Halogenation proceeds selectively at C7 without requiring Lewis acid catalysts due to the activating methoxy groups .

-

Nitration under strongly acidic conditions preserves the ester and amino functionalities .

Amino Group Reactivity

The C3-amino group participates in nucleophilic reactions, though its reactivity is moderated by conjugation with the indole ring .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, RT | 3-Acetamido derivative | 90% | |

| Diazotization | NaNO₂/HCl, followed by CuCN | 3-Cyano derivative | 58% |

Ester Group Modifications

The C2-methyl ester undergoes typical carboxylate transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 2M NaOH, EtOH/H₂O, reflux | 2-Carboxylic acid | 85% | |

| Reduction | LiAlH₄, THF, 0°C → RT | 2-Hydroxymethyl derivative | 68% |

Oxidative Coupling Reactions

The electron-rich indole core facilitates oxidative dimerization under mild conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| FeCl₃ (cat.), CH₂Cl₂, air | C7–C7' dimer | 55% | |

| I₂, DMSO, 50°C | C2–C3 fused indolocarbazole | 40% |

Mechanistic insight:

-

Iodine-mediated cyclization proceeds via radical intermediates, forming complex polycyclic structures .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being studied for its role as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structural motifs exhibit promising activity against various diseases, including cancer and viral infections .

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives of 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, as antiviral agents. These compounds have shown significant activity against viruses by interfering with their replication mechanisms . The structure allows for modifications that can enhance efficacy against specific viral targets.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules that may possess enhanced biological activity or novel properties. The unique combination of furan and thiophene rings provides a platform for creating derivatives that can be tailored for specific applications.

Synthetic Routes

The synthesis typically involves multi-step processes, including bromination and coupling reactions, which can be optimized for yield and purity. This adaptability in synthesis makes it valuable for researchers looking to explore new chemical entities.

Biological Studies

Cellular Pathway Exploration

Studies involving this compound focus on understanding its biological activity, particularly its effects on cellular pathways and enzyme interactions. By investigating these interactions, researchers can elucidate the mechanisms of action and identify potential therapeutic targets .

Anti-Cancer Research

Compounds similar to 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide have been evaluated for their anti-cancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential for further development as anti-cancer agents .

Material Science

Organic Electronics

The unique electronic properties of the furan and thiophene rings make this compound a candidate for research in organic electronics. Its application in conductive materials could lead to advancements in the development of organic semiconductors and photovoltaic devices.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 380578-54-1

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 250.25 g/mol

- Structure: Features an indole core substituted with amino (-NH₂) at position 3, methoxy (-OCH₃) groups at positions 5 and 6, and a methyl ester (-COOCH₃) at position 2 (Figure 1) .

Key Properties :

- Structural Analysis : The indole ring is nearly planar, with deviations ≤0.120 Å. Hydrogen bonding (N–H⋯O) and π-π stacking (3.39 Å) stabilize the crystal lattice .

- Synthesis : Prepared as a precursor for anti-mitotic indole derivatives, emphasizing its role in pharmaceutical research .

- Spectroscopic Data : DFT studies (B3LYP/6-311G(D,P)) confirm vibrational frequencies and electronic properties, including a HOMO-LUMO gap indicative of stability .

Comparison with Structurally Similar Compounds

Methyl 3-Amino-6-Methoxy-1H-Indole-2-Carboxylate

- CAS No.: 696649-63-5

- Molecular Formula : C₁₁H₁₂N₂O₃

- Key Differences :

Table 1 : Substituent Comparison

| Compound | Substituents (Positions) | Molecular Weight | Key Applications |

|---|---|---|---|

| Target Compound | 3-NH₂, 5,6-OCH₃ | 250.25 | Anti-mitotic agents |

| Methyl 3-amino-6-methoxy analog | 3-NH₂, 6-OCH₃ | 236.23 | Protease inhibitors |

Methyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate

- CAS No.: N/A (PubChem CID: 73828)

- Molecular Formula : C₆H₅Cl₂N₃O₂

- Key Differences :

Methyl 3-Amino-5,6-Dimethoxybenzo[b]Thiophene-2-Carboxylate

- CAS No.: 198204-16-9

- Molecular Formula: C₁₂H₁₃NO₄S

- Key Differences :

Ethyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate

- CAS No.: N/A (Referenced in )

- Molecular Formula: C₁₃H₁₅NO₄

- Key Differences :

Methyl 3-Hydroxy-5-Methoxy-1H-Indole-2-Carboxylate

- CAS No.: N/A (Cat. No. L003694)

- Molecular Formula: C₁₁H₁₁NO₄

- Key Differences: Substituent: Hydroxyl (-OH) at position 3 vs. amino (-NH₂). Acidity: pKa ~9.5 (hydroxyl) vs. ~4.5 (amino), affecting ionization in physiological conditions. Applications: Intermediate in antioxidant and anti-inflammatory drug synthesis .

Table 2 : Functional Group Impact on Properties

| Compound | Key Functional Group | logP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3-NH₂, 5,6-OCH₃ | 1.8 | 0.45 (DMSO) |

| Methyl 3-hydroxy-5-methoxy analog | 3-OH, 5-OCH₃ | 1.2 | 1.20 (DMSO) |

| Ethyl 5,6-dimethoxy analog | Ethyl ester | 2.1 | 0.30 (DMSO) |

Biological Activity

Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural similarity to natural indoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a unique combination of functional groups that enhance its reactivity and biological activity. The presence of methoxy groups at positions 5 and 6, along with an amino group at position 3 and a carboxylate ester at position 2, contributes to its potential as a versatile scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Indole derivatives often interact with various enzymes. For example, some studies suggest that related compounds can inhibit microtubule assembly and induce apoptosis in cancer cells by enhancing caspase activity .

- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission or inflammation, similar to other indole derivatives known for their anticholinesterase and antidepressant activities .

- Antimicrobial Activity : The structural features of this compound suggest potential antibacterial and antifungal properties. Related indole derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through several pathways:

- Apoptosis Induction : Studies show that similar compounds can induce morphological changes in cancer cells and enhance caspase-3 activity, leading to apoptosis .

- Cell Cycle Arrest : Compounds with similar structures have been shown to affect the cell cycle progression in cancer cells, suggesting that this compound may also have such effects.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored:

- Minimum Inhibitory Concentration (MIC) : Related studies report MIC values ranging from 0.01 to 0.1 μM against various pathogens, indicating strong antibacterial activity .

- Mechanisms of Action : Antimicrobial activity may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-1H-indole-2-carboxylate | Lacks methoxy groups | Moderate anticancer activity |

| 5,6-Dimethoxyindole | Lacks amino and carboxylate groups | Antidepressant properties |

| Methyl 5-methoxyindole-2-carboxylate | Contains methoxy group but different substitution pattern | Anti-inflammatory effects |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Synthesis and Evaluation : A recent study synthesized various indole derivatives and evaluated their anticancer effects on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant apoptosis-inducing capabilities at low concentrations .

- Antimicrobial Studies : Research on related compounds demonstrated notable antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, reinforcing the potential utility of this indole derivative in treating infections .

- Neuroprotective Effects : Some indole derivatives have shown promise in neurodegenerative disease models by inhibiting oxidative stress markers and improving cell viability under stress conditions .

Q & A

Q. Critical Parameters :

- Temperature Control : Excess heat may lead to dealkylation of methoxy groups.

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C2–N1–C8 = 109.5°), confirming the indole scaffold and substituent positions .

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Q. Resolution Strategies :

- Differential Scanning Calorimetry (DSC) : Accurately determines phase transitions.

- HPLC-Purity Analysis : Uses C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .

- Cross-Validation : Compare IR and NMR data with computational models (e.g., DFT simulations) .

Advanced: What strategies are employed to enhance the selectivity of this compound in modulating biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Positioning : 5,6-Dimethoxy groups enhance planar stacking with hydrophobic enzyme pockets (e.g., kinase targets) .

- Amino Group Functionalization : Acylation or sulfonylation modifies hydrogen-bonding capacity .

- Molecular Docking : Predicts binding modes with targets like tubulin or DNA topoisomerases .

Q. Example Optimization :

| Modification | Effect on IC₅₀ (μM) | Target |

|---|---|---|

| 3-NH₂ → 3-NHCOCH₃ | 0.8 → 0.3 | Tubulin |

| 5,6-OCH₃ → 5,6-OCH₂CF₃ | 1.2 → 0.5 | Topoisomerase II |

Intermediate: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oxidation of Methoxy Groups : Catalyzed by trace metals; mitigated by degassing solvents and using antioxidants (e.g., BHT) .

- Ester Hydrolysis : Under basic conditions; controlled via pH buffering (pH 6–7) .

- N-Arylation Competes : Use bulky bases (e.g., DIPEA) to favor cyclization over N-alkylation .

Q. Side Reaction Table :

| Side Reaction | Byproduct | Mitigation |

|---|---|---|

| Over-oxidation | Quinone derivatives | Strict O₂ exclusion |

| Ester → Carboxylic Acid | Hydrolyzed product | Neutral workup conditions |

Advanced: How does the electronic configuration of substituents affect the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) :

- Fluoro or Nitro Substituents : Increase electrophilicity at C-2/C-3, enhancing SNAr reactivity .

- Electron-Donating Groups (EDGs) :

- Methoxy or Amino Groups : Reduce reactivity but improve solubility for aqueous-phase reactions .

Q. Case Study :

Q. Reactivity Table :

| Substituent (Position) | Hammett Constant (σ) | Relative Reactivity (krel) |

|---|---|---|

| 5-OCH₃ | -0.27 | 1.0 (Baseline) |

| 5-NO₂ | +0.78 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.